

Technical Guide: Synthesis and Characterization of 4-Hydroxy Atorvastatin-d5

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Compound of Interest

Compound Name: *4-Hydroxy Atorvastatin-d5 Calcium Salt*
Cat. No.: *B1157674*

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Executive Summary

4-Hydroxy Atorvastatin-d5 is a critical stable isotope-labeled (SIL) internal standard used in the bioanalysis of Atorvastatin (Lipitor®) and its metabolites.[1] As a primary metabolite formed via CYP3A4-mediated oxidation, 4-Hydroxy Atorvastatin requires precise quantification in pharmacokinetic (PK) studies.[1] The introduction of a deuterium label (

) on the phenyl ring at the pyrrole 3-position ensures mass spectral differentiation (+5 Da) while maintaining chromatographic co-elution with the analyte, mitigating matrix effects.

This guide outlines a high-fidelity, convergent synthetic route based on the Paal-Knorr condensation, specifically modified to incorporate the

-label and the para-hydroxyl functionality de novo. This approach avoids the low yields and purification challenges associated with direct non-selective oxidation of deuterated Atorvastatin.

Part 1: Strategic Retrosynthesis & Design

The synthesis is designed to be convergent, assembling the pyrrole core from two advanced intermediates. This modularity allows for the independent introduction of the isotopic label and

the hydroxyl group before the final assembly.

Structural Analysis

- Core: Pentasubstituted pyrrole.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Label Location: Phenyl ring at position 3 (ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

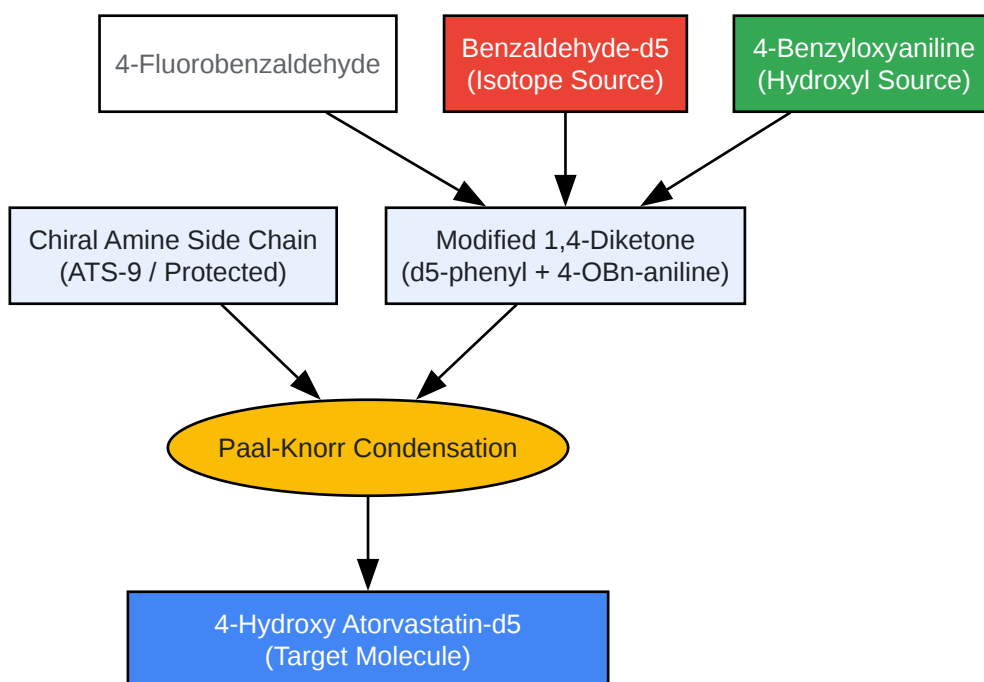
-phenyl). This position is metabolically stable and distinct from the 4-fluorophenyl (pos 2) and the aniline moiety (pos 4).[\[1\]](#)
- Metabolite Functionality: 4-Hydroxyl group on the aniline amide (position 4).[\[1\]](#)
- Chiral Side Chain: (3R,5R)-dihydroxyheptanoate (derived from a protected amine precursor).
[\[1\]](#)

Retrosynthetic Pathway

The molecule is disconnected at the pyrrole ring formation.

- Precursor A (Amine): A chiral, protected amino-diol side chain (commercially available or synthesized via degradation of isoascorbic acid or enzymatic resolution).[\[1\]](#)
- Precursor B (Diketone): A highly functionalized 1,4-diketone containing the ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

-phenyl group and a protected phenol (benzyloxy) on the amide.



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Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the d5-labeled and hydroxylated precursors.

Part 2: Detailed Synthetic Protocol

Phase 1: Assembly of the Labeled Diketone Core

This phase constructs the 1,4-diketone required for the pyrrole synthesis. We utilize a Stetter reaction strategy, modified to include Benzaldehyde-d5 and 4-Benzyloxyaniline.[1]

Step 1.1: Amide Formation[1]

- Reagents: Methyl 4-methyl-3-oxopentanoate (Isobutyrylacetate), 4-Benzyloxyaniline, Xylene. [1]
- Protocol: Reflux methyl isobutyrylacetate with 4-benzyloxyaniline in xylene with a catalytic amount of ethylene diamine. Use a Dean-Stark trap to remove water.
- Mechanism: Nucleophilic attack of the aniline on the ester, forming the -keto amide.

- Product: N-(4-(benzyloxy)phenyl)-4-methyl-3-oxopentanamide.[1]

Step 1.2: Knoevenagel Condensation (Isotope Incorporation)[1]

- Reagents: Product 1.1, Benzaldehyde-d5 (CAS: 14132-51-5), [ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">](#)

-alanine (cat.), Acetic acid, Hexane/Toluene.

- Protocol: Condense the

-keto amide with benzaldehyde-d5 under azeotropic reflux conditions.

- Product: 2-(Benzylidene-d5)-N-(4-(benzyloxy)phenyl)-4-methyl-3-oxopentanamide.[1]

- Note: This step locks the deuterium label into the scaffold.

Step 1.3: Stetter Reaction

- Reagents: Product 1.2, 4-Fluorobenzaldehyde, Thiazolium catalyst (e.g., 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide), Et3N, Ethanol.[1][4]

- Protocol: Perform the Stetter reaction (1,4-addition) under anhydrous conditions at 70°C.

- Product: 4-Fluoro-[ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">](#)

-(2-methyl-1-oxopropyl)-

-oxo-N-(4-benzyloxyphenyl)-

-(phenyl-d5)-benzenebutanamide.

- Checkpoint: Verify mass via LC-MS (Expected M+5 shift).

Phase 2: Paal-Knorr Condensation

Step 2.1: Pyrrole Cyclization[1]

- Reagents: Labeled Diketone (from 1.3), Chiral Amine (e.g., (4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate), Pivalic acid, Toluene/Heptane/THF.[1]
- Protocol:
 - Dissolve diketone and amine in a mixture of Toluene/THF (4:1).
 - Add pivalic acid (catalyst).[1][5]
 - Reflux for 24–48 hours with water removal (Dean-Stark).[1]
- Outcome: Formation of the pentasubstituted pyrrole ring.[2] The acetonide and tert-butyl ester protecting groups on the side chain remain intact.

Phase 3: Global Deprotection & Salt Formation

Step 3.1: Acetonide Cleavage & Ester Hydrolysis[1]

- Reagents: HCl (aq), Methanol, then NaOH.[1]
- Protocol: Treat the intermediate with dilute HCl in MeOH at 40°C to cleave the acetonide (revealing the diol). Subsequently, add NaOH to saponify the tert-butyl ester to the carboxylate.

Step 3.2: Benzyl Deprotection (Critical)[1]

- Reagents: [ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">](#), Pd/C (10%), Ethyl Acetate/MeOH.
- Protocol: Hydrogenolysis removes the benzyl ether protecting group to reveal the 4-hydroxyl functionality.
- Caution: Monitor strictly to prevent reduction of the pyrrole ring or defluorination. The -phenyl ring is aromatic and stable under standard hydrogenolysis conditions.

Step 3.3: Calcium Salt Formation

- Reagents: Calcium Acetate or Calcium Chloride.[1]
- Protocol: Add aqueous calcium acetate to the sodium salt solution. The calcium salt of 4-Hydroxy Atorvastatin-d5 precipitates.[1] Filter, wash with water, and dry under vacuum.[1]

Part 3: Characterization & Validation

The identity and purity of the synthesized IS must be rigorously validated.[6]

1. Nuclear Magnetic Resonance (NMR)

- H NMR (DMSO-d6):
 - Missing Signals: Absence of the 5 protons corresponding to the phenyl ring at position 3 (typically 7.0–7.2 ppm range in non-deuterated analog).[1]
 - Diagnostic Signals:
 - `ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">`
9.8 ppm (s, 1H, -NHCO-).
 - `ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">`
9.1 ppm (s, 1H, -OH phenol).
 - `ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">`
3.5–4.0 ppm (m, side chain chiral protons).
 - `ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">`
1.3–1.4 ppm (d, isopropyl methyls).
- `ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">`

C NMR: Carbon signals for the deuterated phenyl ring will appear as low-intensity multiplets (due to C-D coupling) with slight isotope shifts.

2. Mass Spectrometry (LC-MS/MS)

- Ionization: ESI Positive Mode.
- Precursor Ion:
 - 4-OH Atorvastatin (Unlabeled): m/z ~575.2[1]
 - 4-OH Atorvastatin-d5: m/z ~580.2[1]
- Fragmentation (MRM Transitions):
 - Primary fragment results from the loss of the side chain. The charge remains on the pyrrole core containing the label.
 - Transition: 580.2 ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted"> 463.2 (Core + d5).
 - Note: The mass shift of +5 must be retained in the daughter ion, confirming the label is on the core, not the labile side chain.

3. Chemical Purity & Isotopic Enrichment

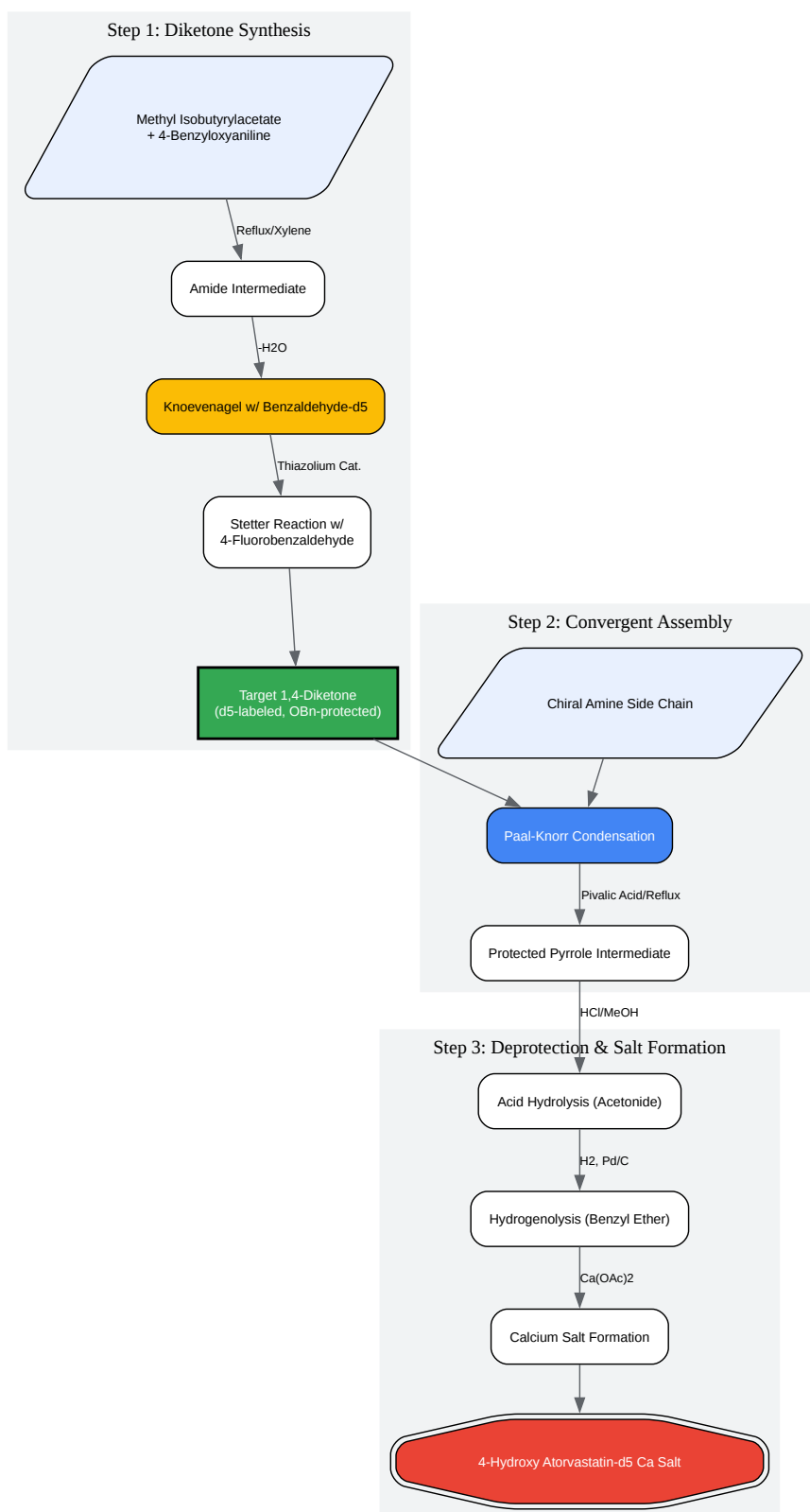
Parameter	Specification	Method
Appearance	Off-white to pale yellow powder	Visual
Chemical Purity	> 98.0%	HPLC (UV @ 245 nm)
Isotopic Enrichment	> 99.0 atom % D	Mass Spectrometry / H NMR
Protodeuterio Impurity	< 0.5% (d0 contribution)	HRMS

Part 4: Handling and Stability

- Storage: -20°C, protected from light and moisture.
- Solubility: Soluble in DMSO, Methanol.[1] Slightly soluble in water.[1]
- Lactone Interconversion: Like the parent drug, the hydroxy acid form can cyclize to the lactone under acidic conditions. Store stock solutions in neutral or slightly basic buffers (pH 7.4) to maintain the open-acid form.[1]

References

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Figure 2: Step-by-step synthetic workflow for 4-Hydroxy Atorvastatin-d5.

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Sources

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